molecular formula C19H16ClNO2 B11938936 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide CAS No. 618401-47-1

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide

Cat. No.: B11938936
CAS No.: 618401-47-1
M. Wt: 325.8 g/mol
InChI Key: QNQKOKRWMCJFDL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-ethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2-ethylphenylamine.

    Formation of Intermediate: The amines are reacted with furan-2-carboxylic acid under acidic conditions to form the corresponding amides.

    Cyclization: The intermediate amides undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(2-methylphenyl)-2-furamide
  • 5-(2-bromophenyl)-N-(2-ethylphenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-thiopheneamide

Uniqueness

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Its furan ring structure, combined with the chlorophenyl and ethylphenyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

618401-47-1

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-2-13-7-3-6-10-16(13)21-19(22)18-12-11-17(23-18)14-8-4-5-9-15(14)20/h3-12H,2H2,1H3,(H,21,22)

InChI Key

QNQKOKRWMCJFDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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